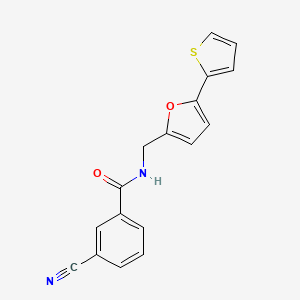

3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

Descripción

3-Cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a benzamide derivative featuring a fused heterocyclic system comprising thiophene and furan moieties. This compound has garnered interest due to its structural similarity to pharmacologically active benzamide derivatives, particularly in anticancer and antiviral research .

Propiedades

IUPAC Name |

3-cyano-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2S/c18-10-12-3-1-4-13(9-12)17(20)19-11-14-6-7-15(21-14)16-5-2-8-22-16/h1-9H,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFRAGAQFNKXPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 5-(thiophen-2-yl)furan-2-carbaldehyde. This intermediate is then subjected to a condensation reaction with 3-cyanobenzamide in the presence of a suitable base, such as potassium carbonate, under reflux conditions to yield the target compound.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions and enhance the efficiency of the process. Additionally, solvent recycling and purification steps are integrated to ensure the sustainability and economic viability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones and furanones, respectively.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the benzamide ring, particularly at positions ortho and para to the cyano group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Sulfoxides, sulfones, and furanones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the cyano group and the heterocyclic rings suggests that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, 3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide may be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.

Mecanismo De Acción

The mechanism by which 3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The cyano group can participate in hydrogen bonding or dipole-dipole interactions, while the heterocyclic rings can engage in π-π stacking or hydrophobic interactions.

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

The compound shares structural motifs with several benzamide-based heterocycles, differing in substituents, ring systems, and biological targets. Key analogs include:

Table 1: Structural and Functional Comparison

Key Observations :

- Electron-Withdrawing Groups: The 3-cyano group in the target compound enhances polarity and hydrogen-bonding capacity compared to methyl or sulfonamide substituents in analogs like LMM11 or BAY-460 .

- Bioisosteric Replacements : Replacing the furan in LMM11 with thiophene (as in the target compound) could modulate solubility and target affinity .

Anticancer Potential:

- Thiadiazole analogs () exhibit pro-apoptotic activity via caspase-3 activation and G2/M cell cycle arrest, with IC50 values in the µM range .

- SBI-2126 inhibits SHP2 phosphatase (IC50 = 0.8 µM), a key oncogenic driver in leukemia, suggesting benzamide-heterocycle hybrids are viable kinase inhibitors .

Antiviral and Antifungal Activity:

Actividad Biológica

3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide typically involves the reaction of 3-cyanobenzoyl chloride with a suitable amine derivative. The process often requires the use of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. This method can be scaled for industrial production using continuous flow reactors to enhance yield and purity.

Biological Activity

The biological activity of 3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide has been investigated in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic activity against several cancer cell lines. For instance, studies have shown that derivatives of similar compounds possess IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. These compounds were found to induce apoptosis in cancer cells through mechanisms involving caspase activation .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide | MCF-7 | 0.65 | Apoptosis induction |

| Similar Compound A | MCF-7 | 1.93 | Apoptosis induction |

| Similar Compound B | HCT-116 | 0.48 | Cell cycle arrest |

Antimicrobial Properties

In addition to its anticancer effects, 3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide has shown promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although further research is required to elucidate its full spectrum of activity and mechanism .

The mechanism by which 3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide exerts its biological effects involves several pathways:

- Electrophilic Reactions : The cyano group can act as an electrophile, interacting with nucleophilic sites on proteins or enzymes.

- π–π Interactions : The furan ring may participate in π–π interactions with aromatic residues in proteins, enhancing binding affinity.

- Modulation of Enzyme Activity : These interactions can modulate the activity of enzymes or receptors, leading to various biological effects including apoptosis in cancer cells.

Case Studies

Several studies have highlighted the potential of this compound in drug development:

- Cytotoxicity Studies : In vitro assays demonstrated that compounds similar to 3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide exhibited higher cytotoxicity than established chemotherapeutics like doxorubicin against MCF-7 and A549 cell lines .

- Molecular Docking Studies : Computational studies indicated favorable interactions between the compound and target proteins involved in cancer pathways, suggesting a potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.